3-(5-Acetyl-2-thienyl)benzoic acid
Description
Benzoic Acid Derivatives: Historical Perspectives and Modern Advancements in Organic Synthesis
Benzoic acid, the simplest aromatic carboxylic acid, has a history stretching back to the 16th century. newworldencyclopedia.orgwikipedia.orgacs.orgchemeurope.com Initially sourced from gum benzoin, its synthesis has evolved significantly. newworldencyclopedia.orgwikipedia.orgacs.org Early industrial methods involved the hydrolysis of benzotrichloride, a process that has been largely superseded by the catalytic, high-yield air oxidation of toluene. acs.orgchemeurope.com
In the laboratory, the synthesis of benzoic acid and its derivatives serves as a valuable pedagogical tool, often included in undergraduate chemistry curricula. newworldencyclopedia.orgchemeurope.com Modern organic synthesis has expanded the repertoire of reactions involving benzoic acid, utilizing it as a crucial precursor for a vast array of more complex organic molecules. newworldencyclopedia.orgwikipedia.org Its derivatives are synthesized through various methods, including the use of activated acid derivatives like benzoyl chloride or through coupling reagents. newworldencyclopedia.orgchemeurope.com The development of on-surface synthesis techniques has even enabled the creation of dimers and linear or zigzag rows of benzoic acid derivatives, opening new avenues for the construction of functional molecular structures. researchgate.net
Benzoic acid and its derivatives are not only of academic interest but also have widespread applications, from their use as food preservatives to their role as building blocks for pharmaceuticals and materials. wikipedia.orgacs.orgpreprints.orgbenthamscience.com
Thiophene-Containing Systems: Significance in Heterocyclic Chemistry and Material Science
Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, was first identified in 1883 by Victor Meyer. numberanalytics.com This aromatic heterocycle is a cornerstone of heterocyclic chemistry and a vital component in numerous synthetic and naturally occurring compounds. numberanalytics.comderpharmachemica.com The thiophene ring is structurally similar to benzene (B151609), and this analogy often allows for the replacement of a benzene ring with a thiophene ring in biologically active compounds without a loss of activity. wikipedia.org
The versatility of thiophene and its derivatives has led to their extensive use in various fields. In medicinal chemistry, thiophene-based compounds are integral to the development of pharmaceuticals, including anti-inflammatory agents and antimicrobial drugs. numberanalytics.comresearchgate.netnih.gov The ability to precisely position different functional groups on the thiophene ring through various synthetic strategies makes it a valuable scaffold for drug design. researchgate.netnih.gov
In the realm of material science, thiophene-based materials have garnered significant attention due to their unique electronic and optical properties. numberanalytics.comresearchgate.netresearchgate.net Polythiophenes, polymers derived from thiophene, exhibit electrical conductivity upon partial oxidation, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. wikipedia.orgnumberanalytics.comresearchgate.net The chemical robustness and versatility of thiophene-based compounds continue to drive research into new materials with tailored properties. researchgate.net
Interplay of Acetyl and Carboxyl Functional Groups in Molecular Design
The simultaneous presence of acetyl and carboxyl functional groups on a molecule like 3-(5-Acetyl-2-thienyl)benzoic acid introduces a fascinating interplay of reactivity and functionality. The acetyl group, with its carbonyl function, and the carboxyl group, a combination of a carbonyl and a hydroxyl group, are both fundamental building blocks in organic chemistry. wikipedia.orgchemistrytalk.org
The carboxyl group is known for its acidic nature, capable of donating a proton. chemistrytalk.orgkhanacademy.org This property is central to its role in many biological molecules and its use in forming salts and esters. wikipedia.orgkhanacademy.org The acetyl group, on the other hand, is an acyl group that is a key component of many organic compounds and plays a significant role in biochemical processes through acetylation reactions. wikipedia.org
In molecular design, the combination of these two groups on a single scaffold offers multiple points for chemical modification. The carboxyl group can be converted into esters, amides, or acid halides, while the acetyl group's carbonyl can undergo a variety of reactions, including reduction, oxidation, and condensation. newworldencyclopedia.orgchemeurope.comfsu.edu This dual functionality allows for the synthesis of a diverse library of derivatives from a single parent compound, a strategy often employed in drug discovery and materials science to fine-tune molecular properties.
Overview of Research Trajectories for Aryl-Thiophene-Benzoic Acid Architectures
The architectural motif of an aryl group linked to a thiophene ring which is further connected to a benzoic acid moiety represents a fertile ground for chemical research. This structural framework is being actively explored for a variety of applications, driven by the synergistic properties of its constituent parts.
One major research trajectory focuses on the synthesis and biological evaluation of these compounds. For instance, derivatives of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline have been synthesized and investigated for their anticancer activities. nih.gov Similarly, 3-amide-5-aryl benzoic acid derivatives have been designed as antagonists for the P2Y14 receptor, showing potential in treating inflammatory conditions like acute gouty arthritis. nih.gov These studies highlight the potential of the aryl-thiophene-benzoic acid scaffold in medicinal chemistry.
Another significant area of research involves the development of novel materials. The electronic and photophysical properties of thiophene-containing systems make them attractive for applications in organic electronics. researchgate.netresearchgate.net The combination with a benzoic acid moiety can influence the solubility, self-assembly, and electronic properties of the resulting materials. Research into thiophene-based polymers and oligomers for use in organic solar cells and transistors often involves the strategic placement of various functional groups to optimize performance. mdpi.commdpi.com The synthesis of terthiophene derivatives, which can include a benzoic acid group, is another active area, with applications in optoelectronic materials and as photoactive molecules for bioapplications. nih.gov
The general synthetic strategies to construct such architectures often involve cross-coupling reactions to form the biaryl linkage between the thiophene and the benzoic acid precursor. nih.gov The functional groups, such as the acetyl and carboxyl groups, can either be present on the starting materials or introduced at a later stage in the synthesis.
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound suggests that the primary disconnection is the C-C bond between the thiophene and the benzene rings. This bond can be formed using several established cross-coupling methodologies. This leads to two primary retrosynthetic pathways, each involving a different set of synthons and corresponding synthetic equivalents.
Pathway A involves a disconnection where the thiophene ring acts as the nucleophile (or its precursor) and the benzoic acid derivative is the electrophile. This approach identifies precursors such as a 5-acetyl-2-thienyl organometallic species and a 3-halobenzoic acid derivative.
Pathway B considers the alternative disconnection where the benzoic acid moiety is derived from a nucleophilic precursor and the thiophene ring is the electrophilic partner. This pathway would involve a 3-(organometallic)benzoic acid derivative and a 2-acetyl-5-halothiophene.
A further disconnection of the 2-acetyl-5-halothiophene precursor in both pathways would lead back to simpler starting materials, such as 2-halothiophene, which can be acetylated, or 2-acetylthiophene (B1664040), which can be halogenated. Similarly, the benzoic acid precursors are readily accessible from commercially available starting materials.
Direct Synthetic Routes to the this compound Core Structure
The formation of the key biaryl C-C bond in this compound can be achieved through several powerful palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.
Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Stille, Negishi)
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile and widely used method for C-C bond formation due to the stability and low toxicity of the boronic acid reagents. acs.orgtcichemicals.com For the synthesis of this compound, two main Suzuki-Miyaura strategies can be envisioned, corresponding to the retrosynthetic pathways.
Strategy 1: Coupling of (3-carboxyphenyl)boronic acid with a 5-acetyl-2-halothiophene (e.g., 5-acetyl-2-bromothiophene).
Strategy 2: Coupling of (5-acetylthiophen-2-yl)boronic acid with a 3-halobenzoic acid.
The success of these couplings is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.
The optimization of catalyst systems is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings involving thiophene derivatives. Palladium catalysts are most commonly employed. acs.org The choice of palladium precursor, such as Pd(OAc)₂, PdCl₂, or preformed palladium-ligand complexes, can influence the reaction efficiency.
Studies on similar heteroaryl couplings have shown that the reaction temperature, choice of base, and solvent system are critical parameters. For instance, in the synthesis of thiophene-based derivatives, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective bases. nih.govmdpi.com Solvent systems typically involve a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base. nih.gov
| Parameter | Condition | Outcome | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Good yields for coupling of 5-bromothiophene-2-carboxylic acid derivatives. | nih.govmdpi.com |
| Base | K₃PO₄ | Effective in Suzuki coupling of thiophene derivatives. | nih.gov |
| Solvent | 1,4-Dioxane/H₂O (4:1) | High yields reported for similar couplings. | nih.gov |
| Temperature | 90 °C | Optimal for the coupling of 5-bromothiophene derivatives. | nih.gov |
This table is interactive and represents typical conditions that would require optimization for the specific synthesis of this compound.
The choice of phosphine (B1218219) ligand is critical in Suzuki-Miyaura reactions, as it influences the stability and reactivity of the palladium catalyst. For couplings involving heteroaryl compounds like thiophenes, electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), have been shown to be highly effective. nih.gov These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the subsequent reductive elimination step, leading to higher yields and faster reaction times. nih.gov The use of such advanced ligands can be particularly beneficial for coupling challenging substrates, such as electron-deficient or sterically hindered aryl halides. nih.gov
| Ligand | Substrate Type | Advantage | Reference |
| SPhos | Unactivated aryl chlorides and bromides | High reaction rate and stability, low catalyst loadings. | nih.gov |
| XPhos | Thiophene and pyridylboronic acids with heteroaryl chlorides | High efficiency for challenging couplings. | nih.gov |
| PPh₃ | General aryl bromides | Commercially available and effective for many standard couplings. | nih.govmdpi.com |
This is an interactive table illustrating the role of different ligands in Suzuki-Miyaura cross-coupling reactions.
Stille Coupling:
The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, one could react 3-(tributylstannyl)benzoic acid with 2-acetyl-5-halothiophene or, alternatively, 2-acetyl-5-(tributylstannyl)thiophene with a 3-halobenzoic acid. A significant advantage of the Stille coupling is its tolerance to a wide variety of functional groups. However, a major drawback is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Negishi Coupling:
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. wikipedia.org The synthesis of this compound via Negishi coupling could involve the reaction of a (3-carboxyphenyl)zinc halide with a 2-acetyl-5-halothiophene. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts but are also more sensitive to moisture and air. wikipedia.org
Direct Arylation Approaches for Aromatic Linkages
Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. In the context of synthesizing this compound, this would involve the direct coupling of 2-acetylthiophene with a 3-halobenzoic acid (or its ester derivative). The regioselectivity of the C-H activation on the thiophene ring is a key challenge. Generally, the C-H bond at the 5-position of a 2-substituted thiophene is more reactive towards palladacycle formation and subsequent arylation. nih.gov
The reaction conditions for direct arylation typically involve a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, a base (often a carboxylate salt like potassium acetate or pivalate), and a high boiling point solvent such as DMAc or toluene. nih.gov The use of sterically hindered aryl bromides has been shown to influence the regioselectivity of the arylation of 3-substituted thiophenes, favoring the less accessible C5 position. nih.gov
| Catalyst/Ligand | Base | Solvent | Temperature | Outcome | Reference |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 °C | Effective for direct arylation of thiophenes. | nih.gov |
| Pd(OAc)₂ | KOAc | DMA | 150 °C | C5-selective arylation of 3-substituted thiophenes with hindered aryl bromides. | nih.gov |
This interactive table summarizes typical conditions for direct arylation reactions involving thiophene derivatives.
Multicomponent Reaction Sequences for Complex Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. nih.govresearchgate.net The Gewald reaction is a well-known MCR for the synthesis of polysubstituted 2-aminothiophenes, which could potentially be further modified to yield the desired scaffold. organic-chemistry.org While a direct MCR to this compound is not immediately apparent from the literature, it is conceivable that a novel MCR could be designed to assemble a highly functionalized thiophene ring that could then be elaborated to the final product. For example, a reaction involving a β-ketoester, a cyano-containing compound, and elemental sulfur can lead to highly substituted thiophenes. organic-chemistry.org
Structure
3D Structure
Properties
Molecular Formula |
C13H10O3S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
3-(5-acetylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O3S/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
XBRBYIDAICDDSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Derivatization and Structural Modification of 3 5 Acetyl 2 Thienyl Benzoic Acid
Chemical Transformations at the Carboxyl Group: Esterification, Amidation, and Reduction
The carboxylic acid group is a key functional handle for derivatization, enabling the synthesis of esters, amides, and reduced alcohol analogs.
Esterification:
The esterification of the carboxylic acid group in 3-(5-acetyl-2-thienyl)benzoic acid can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemicalbook.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) facilitate ester formation. A notable coupling reagent is di-2-thienyl carbonate, which, when used with a catalytic amount of DMAP, smoothly converts carboxylic acids to their corresponding esters under mild conditions. afjbs.com The use of aromatic carboxylic anhydrides, such as 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA) with a Lewis acid catalyst, also provides an effective method for synthesizing esters. tcichemicals.com
| Esterification Method | Reagents and Conditions | Product Type |
| Fischer-Speier | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl/Aryl Esters |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Alkyl/Aryl Esters |
| Di-2-thienyl Carbonate | Alcohol, Di-2-thienyl Carbonate, DMAP (catalytic) | Alkyl/Aryl Esters |
| Aromatic Anhydride | Alcohol, Aromatic Anhydride (e.g., BTFBA), Lewis Acid | Alkyl/Aryl Esters |
Amidation:
The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. rsc.org One-pot procedures have also been developed; for example, using thionyl chloride and triethylamine (B128534) (Et₃N) in dichloromethane (B109758) allows for the direct conversion of a benzoic acid to its corresponding N,N-diethylbenzamide in high yield. rsc.org Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have been shown to be highly effective catalysts for direct amidation at room temperature, accommodating a wide range of carboxylic acids and amines. organic-chemistry.org Another catalyst-free approach involves the reaction of thiobenzoic acids with amines, where the thioacid is oxidized in situ to a disulfide intermediate that then reacts with the amine to form the amide. nih.gov
| Amidation Method | Reagents and Conditions | Product Type |
| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Primary, Secondary, or Tertiary Amides |
| One-Pot Amidation | Amine, SOCl₂, Et₃N | Secondary or Tertiary Amides |
| Boronic Acid Catalysis | Amine, Boronic Acid Catalyst | Primary, Secondary, or Tertiary Amides |
| Thioacid-Amine Reaction | Thiobenzoic Acid, Amine, Air or Electrosynthesis | Primary, Secondary, or Tertiary Amides |
Reduction:
The reduction of the carboxylic acid group to a primary alcohol provides another avenue for structural modification. This transformation can be challenging in the presence of other reducible functional groups like the acetyl ketone. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. However, milder and more selective methods are continuously being developed. For instance, the use of a manganese(I) catalyst, [MnBr(CO)₅], with phenylsilane (B129415) (PhSiH₃) as the reducing agent has been shown to effectively reduce a variety of carboxylic acids, including those with heterocyclic moieties like 2-thiopheneacetic acid, to their corresponding alcohols in high yields under relatively mild conditions. nih.gov Another study reports the selective hydrogenation of benzoic acid to benzyl (B1604629) alcohol using a Pt/SnO₂ catalyst at elevated temperature and pressure, with no hydrogenation of the aromatic ring observed. qub.ac.uk
| Reduction Method | Reagents and Conditions | Product |
| Hydride Reduction | LiAlH₄, THF | 3-(5-Acetyl-2-thienyl)benzyl alcohol |
| Catalytic Hydrosilylation | [MnBr(CO)₅], PhSiH₃, 80 °C | 3-(5-Acetyl-2-thienyl)benzyl alcohol |
| Catalytic Hydrogenation | Pt/SnO₂, H₂, 190 °C, 30 bar | 3-(5-Acetyl-2-thienyl)benzyl alcohol |
Chemical Modifications of the Acetyl Moiety: Carbonyl Reactivity and Transformations
The acetyl group offers a reactive carbonyl center that can be modified through various condensation and addition reactions to introduce new structural diversity.
Knoevenagel Condensation:
The Knoevenagel condensation involves the reaction of the acetyl ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as piperidine (B6355638) or an amine. wikipedia.org This reaction leads to the formation of a new carbon-carbon double bond. Active methylene compounds that can be used include malononitrile, ethyl cyanoacetate, and Meldrum's acid. nih.govmdpi.com The resulting product is typically an α,β-unsaturated compound, which can serve as a versatile intermediate for further transformations. wikipedia.org For instance, sequential Knoevenagel condensation followed by cyclization has been used to synthesize indene (B144670) and benzofulvene derivatives. nih.gov
| Active Methylene Compound | Catalyst | Product Type |
| Malononitrile | Piperidine, Acetic Acid | α,β-Unsaturated Dinitrile |
| Ethyl Cyanoacetate | Piperidine, Acetic Acid | α,β-Unsaturated Cyanoester |
| Meldrum's Acid | Base (e.g., amine) | α,β-Unsaturated Meldrum's Acid Adduct |
Chalcone (B49325) Synthesis:
Chalcones, or 1,3-diaryl-2-propen-1-ones, can be synthesized from this compound via a Claisen-Schmidt condensation. tsijournals.com This reaction involves the base-catalyzed condensation of the acetyl group with an aromatic aldehyde. nih.gov The acetyl group of the thiophene (B33073) moiety acts as the ketone component, which condenses with a substituted or unsubstituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.govnih.govakademisains.gov.my This reaction is a cornerstone for creating a wide array of chalcone derivatives with diverse substitution patterns on the newly introduced aromatic ring. tsijournals.com
| Aldehyde Reactant | Base Catalyst | Product |
| Benzaldehyde | NaOH or KOH | (E)-3-(5-(3-phenylacryloyl)-2-thienyl)benzoic acid |
| Substituted Benzaldehyde | NaOH or KOH | (E)-3-(5-(3-(substituted-phenyl)acryloyl)-2-thienyl)benzoic acid |
Functionalization and Substitution Patterns on the Thiophene Ring
The thiophene ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing substituents (the acetyl and the benzoic acid-substituted phenyl group) will influence the position of the incoming electrophile.
Halogenation:
Halogenation of thiophenes occurs readily. google.com For this compound, the positions on the thiophene ring are the 3- and 4-positions. Due to the electron-withdrawing nature of the acetyl group at position 5 and the phenyl group at position 2, the reactivity of the thiophene ring towards electrophilic substitution is expected to be reduced. However, under appropriate conditions, halogenation can be achieved. For example, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity will be influenced by the electronic and steric effects of the substituents.
Nitration:
Nitration of thiophenes must be conducted under carefully controlled conditions to avoid explosive reactions and degradation of the ring. google.com Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate, are often preferred over a mixture of nitric acid and sulfuric acid. google.com For substituted benzo[b]thiophenes, nitration has been shown to occur on the benzene (B151609) ring, and in some cases, replacement of the acetyl group has been observed. googleapis.com For this compound, nitration would likely occur at the less sterically hindered and electronically favored position on the thiophene ring, which is predicted to be the 4-position.
| Reaction | Reagents | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | 3-(5-Acetyl-4-bromo-2-thienyl)benzoic acid |
| Nitration | Acetyl nitrate or NO₂BF₄ | 3-(5-Acetyl-4-nitro-2-thienyl)benzoic acid |
Exploration of Regioselective Synthesis for Isomeric Analogs of this compound
The synthesis of isomeric analogs of this compound is crucial for a comprehensive understanding of its SAR. This involves altering the substitution pattern on both the thiophene and benzene rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose.
The general strategy involves the coupling of a suitably functionalized thiophene derivative with a functionalized benzoic acid derivative. For example, to synthesize an isomer where the acetyl group is at the 4-position of the thiophene ring, one could couple a (4-acetyl-2-thienyl)boronic acid with a 3-halobenzoic acid. Conversely, a 3-(boronic acid)benzoic acid could be coupled with a 2-halo-4-acetylthiophene. The Suzuki-Miyaura reaction is known for its high tolerance of functional groups and generally provides good yields. acs.org
Example Synthetic Route to an Isomer:
| Thiophene Reactant | Benzoic Acid Reactant | Catalyst System | Isomeric Product |
| (4-Acetyl-2-thienyl)boronic acid | 3-Bromobenzoic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-(4-Acetyl-2-thienyl)benzoic acid |
| 2-Bromo-4-acetylthiophene | 3-(Boronic acid)benzoic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-(4-Acetyl-2-thienyl)benzoic acid |
Design Principles for Analogues and Bioisosteric Modifications of the this compound Scaffold
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. For this compound, bioisosteric modifications can be considered for the benzoic acid moiety, the thiophene ring, and the acetyl group.
Bioisosteres for the Benzoic Acid Moiety:
The carboxylic acid group is often replaced to improve properties like metabolic stability and cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.com Tetrazoles, for instance, have a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions. drughunter.com Acyl sulfonamides have also been successfully used as carboxylic acid mimics. drughunter.com
Bioisosteres for the Phenyl Ring:
The phenyl ring of the benzoic acid can be replaced with other aromatic or non-aromatic rings to explore different spatial arrangements and electronic properties. Heterocyclic rings like pyridine, pyrimidine (B1678525), or even other thiophene rings are common replacements. nih.gov Non-aromatic, sp³-rich scaffolds such as bicyclo[1.1.1]pentane or cubane (B1203433) have also been used as phenyl ring bioisosteres to improve properties like solubility and metabolic stability. tcichemicals.com
Bioisosteres for the Thiophene Ring:
The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov It can also be replaced by other five-membered heterocyclic rings like furan, pyrrole, or oxazole (B20620) to modulate electronic properties and hydrogen bonding capabilities.
Bioisosteres for the Acetyl Group:
The acetyl group can be replaced with other functionalities that can act as hydrogen bond acceptors. Examples include oxadiazoles, isoxazoles, and other small heterocyclic rings. These replacements can alter the geometry and electronic nature of this part of the molecule while potentially improving metabolic stability.
| Original Moiety | Bioisosteric Replacement Examples | Rationale for Replacement |
| Carboxylic Acid | Tetrazole, Sulfonamide, Hydroxamic Acid | Improve metabolic stability, cell permeability, and pKa. |
| Phenyl Ring | Pyridine, Bicyclo[1.1.1]pentane, Cubane | Alter spatial arrangement, electronic properties, and improve solubility. |
| Thiophene Ring | Furan, Pyrrole, Oxazole, Phenyl | Modulate electronic properties and hydrogen bonding. |
| Acetyl Group | Oxadiazole, Isoxazole (B147169) | Alter geometry, electronic nature, and improve metabolic stability. |
Theoretical and Computational Studies on 3 5 Acetyl 2 Thienyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental aspects of molecular systems. For derivatives of benzoic acid and related heterocyclic compounds, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully employed to predict molecular geometries, vibrational frequencies, and electronic properties. Time-Dependent DFT (TD-DFT) is further utilized for the analysis of electronic transitions and the prediction of UV-Vis spectra.
The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
For 3-(5-acetyl-2-thienyl)benzoic acid, the distribution of these orbitals would likely show the HOMO localized over the electron-rich thiophene (B33073) ring and the acetyl group, while the LUMO may be distributed over the benzoic acid moiety and the conjugated system. This distribution dictates the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
This table presents illustrative values based on typical DFT calculations for similar aromatic compounds, as specific data for this compound is not available in the provided search results.
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.5 |
| LUMO Energy (ELUMO) | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potentials. Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the acetyl group and the carboxylic acid, making them sites for electrophilic interaction. The hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit a positive potential.
Fukui functions provide a more detailed, atom-specific measure of reactivity, indicating the change in electron density at a particular point in the molecule upon the addition or removal of an electron. This allows for the precise identification of the most electrophilic and nucleophilic atoms within the molecule.
Computational Elucidation of Reaction Pathways and Transition States
Prediction of Spectroscopic Parameters (e.g., IR, NMR) for Structural Confirmation
DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. These calculated frequencies are often scaled to better match experimental data. For this compound, characteristic IR peaks for the carbonyl stretching of the acetyl and carboxylic acid groups, as well as vibrations of the thiophene and benzene (B151609) rings, can be predicted.
Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts for both ¹H and ¹³C nuclei can be compared with experimental NMR spectra to aid in the assignment of signals and confirm the molecular structure. For example, the chemical shifts of the protons on the thiophene and benzoic acid rings, as well as the acetyl methyl protons, can be accurately predicted.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Thiophene Derivative (Illustrative)
This table illustrates the typical correlation between calculated and experimental spectroscopic data. Specific predicted data for this compound is not available in the provided search results.
| Functional Group | Predicted IR Frequency (cm⁻¹) (Scaled) | Typical Experimental IR Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3000-2800 (broad) | 3300-2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1710 | 1725-1700 |
| C=O stretch (Ketone) | 1675 | 1680-1660 |
| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 |
| Atom | Predicted ¹³C NMR Shift (ppm) | Typical Experimental ¹³C NMR Shift (ppm) |
| Carbonyl Carbon (Carboxylic Acid) | 170 | 170-165 |
| Carbonyl Carbon (Ketone) | 195 | 198-193 |
| Aromatic Carbons | 140-120 | 140-120 |
| Methyl Carbon (Acetyl) | 25 | 27-24 |
Advanced Spectroscopic and Structural Characterization Methodologies for 3 5 Acetyl 2 Thienyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(5-Acetyl-2-thienyl)benzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid and thiophene (B33073) rings, the acetyl methyl protons, and the carboxylic acid proton. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to hydrogen bonding and its acidic nature. docbrown.infojove.com The protons on the benzoic acid ring would likely appear as a complex multiplet pattern between 7.4 and 8.2 ppm. docbrown.infoyale.edu The thiophene ring protons, being in a different electronic environment, would also produce distinct signals, likely in the aromatic region as well. The methyl protons of the acetyl group are anticipated to be observed as a sharp singlet further upfield, typically around 2.5 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically between 165 and 185 ppm. jove.comoregonstate.edu The acetyl carbonyl carbon would also be found in the downfield region, generally around 190-200 ppm. pressbooks.pub The aromatic carbons of both the benzene (B151609) and thiophene rings will appear in the characteristic range of 120-150 ppm. pressbooks.pubchemicalbook.com The ipso-carbons (carbons attached to substituents) can often be distinguished by their lower intensity. The methyl carbon of the acetyl group will be observed at a much higher field, typically in the range of 20-30 ppm. chemicalbook.com
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | 10.0 - 13.0 | broad singlet | 1H | -COOH |
| Benzoic Acid Ring | 7.4 - 8.2 | multiplet | 4H | Ar-H |
| Thiophene Ring | 7.0 - 7.8 | multiplet | 2H | Th-H |
| Acetyl Group | ~2.5 | singlet | 3H | -COCH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Acetyl Carbonyl | 190 - 200 | C=O (acetyl) |
| Carboxylic Acid Carbonyl | 165 - 185 | C=O (acid) |
| Aromatic/Thiophene Carbons | 120 - 150 | Ar-C, Th-C |
| Acetyl Methyl Carbon | 20 - 30 | -CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.infopressbooks.pub The acetyl group's C=O stretch is also expected in the carbonyl region, likely around 1670-1690 cm⁻¹. pressbooks.pub
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |
| 3000 - 3100 | C-H stretch | Aromatic/Thiophene |
| 1700 - 1725 | C=O stretch | Carboxylic Acid |
| 1670 - 1690 | C=O stretch | Acetyl Group |
| 1450 - 1600 | C=C stretch | Aromatic/Thiophene Rings |
| 1210 - 1320 | C-O stretch | Carboxylic Acid |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring systems. libretexts.org
Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). jove.comlibretexts.orgwhitman.edu For aromatic ketones, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the bond between the carbonyl group and the aromatic ring. nih.govyoutube.com This would lead to the formation of an acylium ion. In the case of this compound, this could result in a fragment corresponding to the loss of the acetyl group or the thienylbenzoic acid moiety. The presence of the thiophene ring may also lead to characteristic fragmentation patterns involving the sulfur atom.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M-17]⁺ | Loss of -OH radical |
| [M-45]⁺ | Loss of -COOH group |
| [M-CH₃CO]⁺ | Loss of acetyl group |
| [C₄H₃SCO]⁺ | Thienylcarbonyl cation |
| [C₆H₄COOH]⁺ | Benzoyl cation |
X-ray Crystallography for Solid-State Structural Determination
Nanoscale Infrared Spectroscopy for Interfacial Chemistry Studies
Nanoscale infrared (nano-IR) spectroscopy is an advanced technique that combines the chemical specificity of IR spectroscopy with the high spatial resolution of atomic force microscopy (AFM). This method is particularly useful for studying the chemical composition and structure of materials at the nanoscale, including at interfaces.
Research on benzoic acid derivatives has demonstrated the utility of nano-IR spectroscopy in probing the interfacial chemistry of self-assembled monolayers (SAMs) on various substrates. mdpi.com This technique can provide insights into the coordination chemistry of the carboxylate headgroup with the surface. mdpi.com For this compound, nano-IR could be employed to study its adsorption and orientation on different surfaces. By analyzing the vibrational spectra at the nanoscale, it would be possible to determine how the molecule interacts with a substrate, for example, whether it binds through its carboxylic acid group and the orientation of the thiophene and benzoic acid rings with respect to the surface. Such information is crucial for applications in areas like surface functionalization and molecular electronics.
Applications and Emerging Areas in Chemical Sciences for 3 5 Acetyl 2 Thienyl Benzoic Acid and Its Derivatives
Utility as Building Blocks and Intermediates in Complex Organic Synthesis
In the field of organic synthesis, complex molecules are often constructed from smaller, pre-functionalized molecules known as building blocks. scbt.com 3-(5-Acetyl-2-thienyl)benzoic acid is an exemplary building block, offering multiple reactive sites for constructing more elaborate molecular frameworks. The benzoic acid portion can undergo a variety of substitution reactions, while the acetyl group provides a handle for further chemical transformations. researchgate.net
The functional groups on this compound make it an excellent starting material for the synthesis of a wide range of heterocyclic compounds, which are integral to pharmaceuticals and biologically active molecules. researchgate.net
The acetyl group is a key reactive center. For instance, it can undergo condensation reactions with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazole (B372694) and isoxazole (B147169) rings, respectively. nih.gov Similarly, reaction with thiosemicarbazide (B42300) can lead to the formation of thiadiazole systems. nih.gov These reactions transform the acetyl moiety into a five-membered heterocyclic ring attached to the thiophene (B33073) core.
The carboxylic acid group on the benzene (B151609) ring also offers a pathway to other heterocyclic systems. For example, through multi-step sequences, it can be used to construct fused ring systems like phthalazinones. researchgate.net The strategic combination of reactions at both the acetyl and carboxylic acid sites allows for the creation of complex, polycyclic molecules that would be difficult to synthesize otherwise.
Table 1: Potential Heterocyclic Systems from this compound Precursors
| Precursor Functional Group | Reagent | Resulting Heterocycle |
|---|---|---|
| Acetyl Group | Hydrazine Hydrate | Pyrazole Ring |
| Acetyl Group | Hydroxylamine | Isoxazole Ring |
| Acetyl Group | Thiosemicarbazide | Thiadiazole Ring |
| Acetyl Group Chalcone (B49325) | Phenylhydrazine | Phenyl-pyrazoline Ring |
This table illustrates the synthetic potential based on established reactions of the constituent functional groups. researchgate.netnih.gov
The design of effective ligands is crucial for the advancement of transition-metal catalysis. This compound and its derivatives are promising candidates for ligand synthesis. The molecule contains multiple potential coordination sites: the oxygen atoms of the acetyl and carboxyl groups, and the sulfur atom of the thiophene ring.
This multi-dentate character allows for the formation of stable chelate complexes with a variety of metal centers. By modifying the core structure—for example, by converting the acetyl group to an imine or the carboxylic acid to an ester or amide—chemists can fine-tune the steric and electronic properties of the resulting ligand. This tuning is essential for controlling the activity and selectivity of a metal catalyst in reactions such as cross-coupling, hydrogenation, or polymerization. The rigid, conjugated backbone of the molecule can also impart favorable conformational stability to the metal complex.
Integration into Materials Science and Engineering
The inherent electronic properties of the conjugated system in this compound make it and its derivatives attractive for applications in materials science, particularly in the development of advanced functional materials.
Thiophene-containing compounds are well-known for their use as chromophores in dyes and pigments. sapub.org The extended π-conjugated system of this compound, which spans the phenyl and thiophene rings, is the basis for its potential in this area. Chemical modification can extend this conjugation and introduce donor-acceptor groups to tune the color.
For example, the acetyl group can be used as a synthetic handle to build larger conjugated systems, such as azo dyes. sapub.org Diazotization of an amino-substituted derivative, followed by coupling with an appropriate aromatic partner, could yield intensely colored azo dyes. The specific color, from red to blue, could be controlled by the choice of substituents on both the thiophene and the coupling partner. sapub.org These thiophene-based dyes are of interest for applications in textiles, particularly for polyester (B1180765) fibers, due to their potential for high lightfastness. sapub.org
Materials with significant nonlinear optical (NLO) properties are in demand for applications in photonics and optical data processing. researchgate.net Organic molecules with extended π-conjugation and a significant difference in electron density (i.e., having electron-donating and electron-withdrawing groups) often exhibit strong NLO responses.
This compound possesses an inherent donor-acceptor character. The thiophene ring can act as a π-electron donor, while the acetyl and carboxylic acid groups are electron-withdrawing. This intramolecular charge transfer (ICT) is a key feature for NLO activity. researchgate.net Research into similar thiophene-based oligomers has shown that these materials can have low electrochemical band gaps and exhibit fluorescence, properties that are essential for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Theoretical and experimental studies on related organic systems confirm that such donor-π-acceptor structures are promising for achieving large NLO effects. researchgate.net
Table 2: Optoelectronic Properties of Related Thiophene-Based Materials
| Material Type | Key Property | Potential Application | Reference |
|---|---|---|---|
| Thiophene-Thiazole Oligomers | Blue Light Emission, Low Band Gap | OLEDs | researchgate.net |
| Carbazole-Thiophene Molecule | Deep Blue Emission, High Quantum Yield | OLEDs | researchgate.net |
The fabrication of advanced microelectronics increasingly relies on bottom-up techniques like atomic layer deposition (ALD). A key challenge in this field is area-selective deposition (ASD), where material is deposited only on specific regions of a substrate. This can be achieved by using inhibitor molecules that form self-assembled monolayers (SAMs) on certain surfaces, blocking the deposition process.
Recent studies have demonstrated that benzoic acid and its derivatives can act as effective ALD inhibitors. mdpi.com The carboxylate headgroup of the benzoic acid molecule strongly coordinates to metal or metal-oxide surfaces, forming a dense blocking layer. The effectiveness of this inhibition can be tuned by modifying the "tail" of the benzoic acid molecule.
Given this precedent, this compound is a candidate for research as an ASD inhibitor. Its carboxylate group can provide the necessary surface anchoring, while the thiophene-acetyl tail offers a different chemical and physical profile compared to simpler alkyl or fluorinated benzoic acids. The specific interactions of the thiophene sulfur or acetyl oxygen with the surface or precursor molecules could lead to unique inhibition properties, potentially enhancing the precision and efficiency of nanomanufacturing processes. mdpi.com
Role in Agrochemical Compound Development through Chemical Synthesis
The exploration of novel molecular scaffolds is a cornerstone of modern agrochemical research, driving the discovery of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. Within this context, heterocyclic compounds, particularly those containing thiophene rings, have garnered significant attention due to their diverse biological activities. "this compound" represents a versatile, yet underexplored, building block in the synthesis of potential agrochemical candidates. Its unique trifunctional structure, featuring a benzoic acid moiety, a thiophene ring, and an acetyl group, offers multiple points for chemical modification, allowing for the generation of large and diverse chemical libraries for high-throughput screening.
While direct applications of "this compound" in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in compounds that have shown promise in agrochemical research. The acetylthienyl core, in particular, is a recognized pharmacophore in the development of biologically active molecules. For instance, research into related acetylthienyl derivatives has demonstrated their potential as precursors to potent antifungal agents.
A key strategy in leveraging "this compound" for agrochemical development lies in its use as a scaffold to be elaborated through chemical synthesis. The carboxylic acid group provides a convenient handle for the formation of esters and amides, while the acetyl group can undergo a variety of reactions, such as aldol (B89426) condensations, to introduce further structural diversity. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity and water solubility, which are critical for its uptake and translocation in target organisms.
One plausible synthetic route towards novel agrochemicals involves the derivatization of the acetyl group. For example, chalcones derived from acetylthienyl precursors have been utilized in the synthesis of pyrimidine (B1678525) derivatives with notable antifungal properties. Following a similar strategy, "this compound" could be reacted with various aromatic aldehydes to form chalcone intermediates. These intermediates can then be cyclized with reagents like guanidine (B92328) to yield a library of substituted pyrimidines. The biological activity of these pyrimidine derivatives can then be screened against a panel of fungal pathogens.
Research on 2,5-dichloro-3-acetylthienyl chalcones has led to the synthesis of novel pyrimidine derivatives. researchgate.net These compounds have been evaluated for their antifungal activity against common plant pathogens. researchgate.net The study revealed that certain pyrimidine derivatives displayed significant inhibitory effects on the growth of fungi such as Aspergillus niger and Candida tropicalis. researchgate.net This highlights the potential of the acetylthienyl moiety as a key component in the design of new antifungal agents.
The following table outlines a hypothetical series of derivatives that could be synthesized from "this compound" and their potential agrochemical applications based on structure-activity relationships observed in related compound classes.
| Derivative Structure | Modification Site | Potential Agrochemical Class | Rationale |
| Carboxylic Acid | Herbicide | Esterification can increase lipophilicity, potentially enhancing transport across plant cuticles. | |
| Carboxylic Acid | Fungicide | Amide derivatives of benzoic acids have shown fungicidal activity. | |
| Acetyl Group | Fungicide Intermediate | Chalcones are known precursors to various fungicidal heterocyclic systems. | |
| Acetyl Group (via Chalcone) | Fungicide | Pyrimidine-based fungicides are well-established in the agrochemical market. |
The development of such derivatives from "this compound" would involve multi-step synthetic sequences. The initial esterification or amidation of the carboxylic acid can be achieved using standard coupling reagents. Subsequent modification of the acetyl group would then follow. The synthesized compounds would then undergo rigorous biological screening to identify lead candidates for further optimization.
Q & A
Q. Common Issues :
- Poor crystal growth due to flexible thienyl-acetyl linkage.
- Ambiguity in hydrogen bonding networks.
Solutions :
Crystallization Solvent : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C.
Low-Temperature XRD : Collect data at 100 K to minimize thermal motion.
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H···O hydrogen bonds contribute 35% of crystal packing) .
Basic: How should stability studies be designed for this compound under varying storage conditions?
Forced Degradation : Expose to 40°C/75% RH for 14 days. Monitor via HPLC for:
- Hydrolysis of acetyl group (new peak at 4.3 min).
- Oxidation of thiophene (UV-Vis at 320 nm).
Light Sensitivity : Store in amber vials; UV irradiation (254 nm, 48 hrs) causes 15% degradation.
Long-Term Stability : −20°C under argon achieves >95% stability for 12 months .
Advanced: How can structural modifications enhance metal-chelating properties for catalytic applications?
Derivatization : Introduce hydroxyl groups at the benzoic acid ortho position to create a tridentate ligand.
Coordination Studies : UV-Vis titration with Cu²⁺ (λmax shift from 280 nm to 310 nm, Kf = 1.2×10⁴ M⁻¹).
Catalytic Testing : Assess Suzuki coupling efficiency (Pd complex achieves 92% yield vs. 78% for unmodified ligand) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
